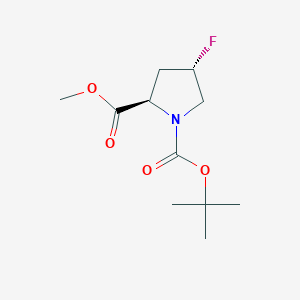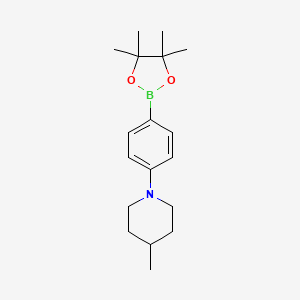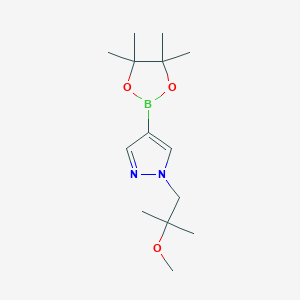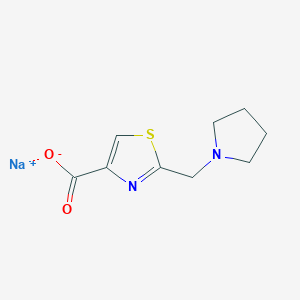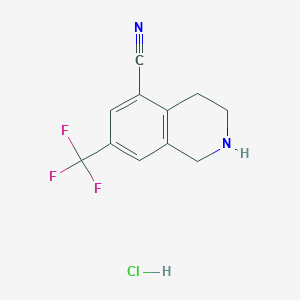
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
Übersicht
Beschreibung
“7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is likely a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a trifluoromethyl group attached to the 7th carbon, a carbonitrile group attached to the 5th carbon, and a hydrochloride group, which suggests it’s a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl and carbonitrile groups. For example, trifluoromethyl groups are often involved in oxidative trifluoromethylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the carbonitrile group could contribute to its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Lamellarin U and G Trimethyl Ether : Utilizes 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles as starting materials in a one-pot synthesis method for creating complex compounds, including acid-sensitive phenolic hydroxy functions, which are otherwise challenging under classical conditions (Liermann & Opatz, 2008).
Creation of Substituted Cinnoline and Benzo[h]cinnoline Derivatives : Demonstrates the utility of starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine to synthesize new substituted compounds in a two-step process (Gomaa, 2003).
Development of Tetra- and Penta-heterocyclic Compounds : Introduces a Michael addition reaction of benzylidenemalononitrile with isoquinoline-1-carbonitrile leading to various complex derivatives, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Abdallah et al., 2009).
Enantioselective Synthesis of Alkaloids : Describes the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile for the preparation of benzylisoquinolines and tetrahydroprotoberberines, which are important in the synthesis of various alkaloids (Blank & Opatz, 2011).
Ring Expansion to Dibenzo[c,f]azonines : Explores the ring expansion of 1,2,3,4-tetrahydroisoquinolines to produce nine-membered cyclic products through a [1,4]-sigmatropic rearrangement, providing a novel method for synthesizing these N-heterocycles (Orejarena Pacheco & Opatz, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2.ClH/c12-11(13,14)9-3-7(5-15)10-1-2-16-6-8(10)4-9;/h3-4,16H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDXSNYVDXFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718502 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride | |
CAS RN |
1187830-66-5 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




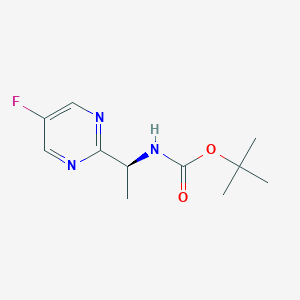

![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)

![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
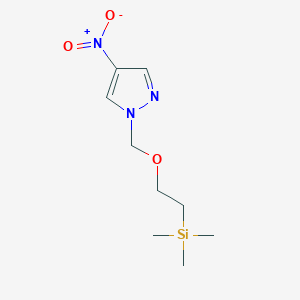

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
